Product packaging for Acetaldehyde, (1H-indol-4-yloxy)-(Cat. No.:CAS No. 119373-62-5)

Acetaldehyde, (1H-indol-4-yloxy)-

Cat. No.: B3346445
CAS No.: 119373-62-5
M. Wt: 175.18 g/mol
InChI Key: PPSXQXFVKHXDPG-UHFFFAOYSA-N
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Description

Acetaldehyde, (1H-indol-4-yloxy)- is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B3346445 Acetaldehyde, (1H-indol-4-yloxy)- CAS No. 119373-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-4-yloxy)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-13-10-3-1-2-9-8(10)4-5-11-9/h1-6,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSXQXFVKHXDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452950
Record name Acetaldehyde, (1H-indol-4-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119373-62-5
Record name Acetaldehyde, (1H-indol-4-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Research on Indole Based Ethers

The journey into indole (B1671886) chemistry began in 1866 when Adolf von Baeyer first synthesized the parent indole molecule from oxindole. pcbiochemres.comwikipedia.org This discovery opened the door to a massive field of research, which intensified in the 1930s upon the realization that the indole core is central to many vital alkaloids, including tryptophan. pcbiochemres.comwikipedia.org

Early research predominantly focused on the reactivity of the electron-rich pyrrole (B145914) ring, leading to a wealth of methods for functionalizing the C2 and C3 positions. researchgate.net The development of indole-based ethers, a key feature of Acetaldehyde (B116499), (1H-indol-4-yloxy)-, is historically rooted in the chemistry of hydroxyindoles. The synthesis of such ethers typically follows established methods like the Williamson ether synthesis, where a deprotonated hydroxyindole acts as a nucleophile.

However, the synthesis of 4-substituted indoles, including 4-hydroxyindole (B18505) (the precursor to the title compound), has historically been more challenging than that of their 5-, 6-, or 7-substituted counterparts. nih.gov This difficulty has limited the exploration of compounds derived from the 4-position. Over the years, chemists have developed specialized methods to access these challenging intermediates, often starting from pre-functionalized benzene (B151609) derivatives or using advanced catalytic techniques. nih.govacs.orgacs.org The evolution of these synthetic strategies has been crucial for enabling the potential synthesis and study of complex molecules like Acetaldehyde, (1H-indol-4-yloxy)-, moving beyond the traditional focus on the pyrrole ring to explore the full chemical diversity of the entire indole scaffold.

Strategic Importance of the Acetaldehyde Moiety in Complex Molecule Design

The acetaldehyde (B116499) group is a highly versatile and strategically important functional group in the design of complex molecules. byjus.com As a two-carbon building block, it contains a reactive carbonyl group that serves as a gateway for a wide array of chemical transformations. youtube.com

The strategic value of the acetaldehyde moiety lies in its predictable reactivity:

Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with nucleophiles like organometallics (Grignard reagents) or cyanide to form new carbon-carbon bonds, extending the carbon skeleton.

Condensation Reactions: It can participate in classic reactions like the Aldol (B89426) condensation, reacting with enolates to form β-hydroxy aldehydes, which are themselves valuable synthetic intermediates. wikipedia.org

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations allow for the interconversion of functional groups, which is fundamental in multi-step synthesis.

Reductive Amination: It can react with amines to form imines, which can then be reduced to create new amine-containing target molecules.

In the context of Acetaldehyde, (1H-indol-4-yloxy)-, this moiety acts as a reactive handle attached to the stable indole (B1671886) core. This allows chemists to use the indole as a foundational scaffold and then elaborate upon the acetaldehyde group to synthesize a diverse library of related compounds for biological evaluation or materials science applications. byjus.comacs.org

Conceptual Frameworks Guiding Academic Research on Acetaldehyde, 1h Indol 4 Yloxy

While direct research on Acetaldehyde (B116499), (1H-indol-4-yloxy)- is limited, its investigation is guided by several well-established conceptual frameworks in modern chemical science.

Privileged Scaffolds in Medicinal Chemistry: The indole (B1671886) nucleus is considered a "privileged structure," as it appears in numerous natural products and FDA-approved drugs with diverse biological activities, such as the anti-inflammatory drug indomethacin (B1671933) and the beta-blocker pindolol (B1678383). pcbiochemres.comnih.govmdpi.com This history of success drives research into novel, unexplored indole derivatives with the expectation that they too may possess valuable pharmacological properties. mdpi.comnih.gov

Isosterism and Scaffold Hopping: A key strategy in drug discovery involves making small structural modifications to known bioactive molecules. Acetaldehyde, (1H-indol-4-yloxy)- can be viewed as an isomer of the well-known tryptophan metabolite indole-3-acetaldehyde. pcbiochemres.comnih.gov By moving the functional group from the C3-position to the C4-position via an ether linkage, researchers can explore new chemical space. This change alters the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capabilities, potentially leading to new or improved interactions with biological targets.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound. The (1H-indol-4-yloxy) motif could be considered one such fragment, valued for its ability to form specific interactions, which is then combined with the acetaldehyde fragment to build a candidate molecule.

Computational and Theoretical Chemistry: Modern research on novel molecules is often preceded by computational modeling. nih.gov Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic and photophysical properties of new indole derivatives, including those substituted at the 4-position. nih.gov These predictions can help prioritize synthetic targets and guide the search for molecules with specific characteristics, such as fluorescence for use as biological probes.

Overview of Current Research Trajectories and Challenges for Acetaldehyde, 1h Indol 4 Yloxy

Retrosynthetic Analysis and Key Disconnections for Acetaldehyde, (1H-indol-4-yloxy)-

A thorough retrosynthetic analysis of the target molecule, Acetaldehyde, (1H-indol-4-yloxy)-, reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic bond cleavages focus on the indole-oxygen ether linkage and the acetaldehyde side chain.

Disconnection Strategies Targeting the Indole-Oxygen Ether Linkage

The most logical retrosynthetic disconnection is the C-O bond of the ether linkage. This leads to two primary synthons: a 4-hydroxyindole derivative and a two-carbon electrophile bearing an acetaldehyde or a protected acetaldehyde equivalent. This approach is advantageous as 4-hydroxyindole is a well-established synthetic intermediate.

A common forward synthetic equivalent for this disconnection is the Williamson ether synthesis . This reaction involves the deprotonation of 4-hydroxyindole to form a more nucleophilic indoloxide, which then undergoes an SN2 reaction with a suitable electrophile like 2-haloacetaldehyde or a protected form such as a 2-haloacetal. The use of a protected acetaldehyde is often preferred due to the high reactivity and potential for self-condensation of the free aldehyde.

Another powerful strategy for forming the aryl ether bond is through metal-catalyzed cross-coupling reactions . The two main approaches are the Ullmann condensation and the Buchwald-Hartwig etherification. In an Ullmann-type reaction, a 4-haloindole could be coupled with a protected form of ethylene (B1197577) glycol, such as 2-bromoethanol (B42945) protected as a silyl (B83357) ether, in the presence of a copper catalyst. Alternatively, a Buchwald-Hartwig approach would involve the palladium-catalyzed coupling of 4-hydroxyindole with a similar protected 2-bromoethanol derivative.

Disconnection Strategies for the Acetaldehyde Side Chain at the Oxygen

An alternative retrosynthetic approach involves disconnecting the C-C bond of the acetaldehyde side chain. This strategy would begin with a simpler ether, such as 4-(methoxymethoxy)-1H-indole, and then introduce the second carbon atom. However, this approach is generally less direct and more complex than targeting the ether linkage.

A more practical disconnection related to the side chain is at the C-O bond, but with a different synthon for the two-carbon unit. For instance, one could envision reacting 4-hydroxyindole with ethylene oxide. This would yield 2-(1H-indol-4-yloxy)ethanol, which can then be oxidized to the desired acetaldehyde derivative. This two-step sequence offers a reliable method for introducing the acetaldehyde moiety.

Novel Reaction Pathways for the Construction of the 1H-Indol-4-yloxy Moiety

The construction of the 1H-indol-4-yloxy moiety is central to the synthesis of the target molecule. Modern synthetic methods offer significant advantages over classical approaches in terms of efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Coupling Reactions for Indole Ether Formation

As mentioned in the retrosynthetic analysis, metal-catalyzed cross-coupling reactions are powerful tools for the formation of the indole-oxygen bond.

The Ullmann condensation traditionally requires harsh reaction conditions. However, modern modifications utilizing ligands such as 1,10-phenanthroline (B135089) and specific copper(I) salts allow the reaction to proceed under milder conditions with a broader substrate scope.

The Buchwald-Hartwig O-arylation has emerged as a highly versatile and efficient method for the formation of aryl ethers. This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Ullmann CondensationCuI / 1,10-phenanthrolineCs2CO3Toluene11075-90
Buchwald-Hartwig EtherificationPd2(dba)3 / XantphosK3PO4Dioxane10080-95

Organocatalytic Approaches to Indole-Oxygen Bond Formation

While metal-catalyzed reactions are prevalent, organocatalytic methods for the formation of aryl ethers are gaining attention due to their metal-free nature, which can be advantageous in the synthesis of pharmaceutical compounds. These reactions often rely on the activation of the substrates through non-covalent interactions with the catalyst. For instance, chiral phosphoric acids have been shown to catalyze the enantioselective alkylation of phenols, a strategy that could potentially be adapted for the synthesis of chiral derivatives of Acetaldehyde, (1H-indol-4-yloxy)-.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives of Acetaldehyde, (1H-indol-4-yloxy)-

The synthesis of enantiomerically pure derivatives of Acetaldehyde, (1H-indol-4-yloxy)- is of significant interest, particularly for applications in medicinal chemistry. This can be achieved through several strategies.

One approach involves the use of a chiral starting material. For example, the etherification of 4-hydroxyindole could be performed with an enantiomerically pure two-carbon synthon, such as a chiral protected 2-haloethanol derivative.

Alternatively, a racemic mixture of a key intermediate, such as 2-(1H-indol-4-yloxy)ethanol, could be resolved into its constituent enantiomers. This can be accomplished through classical resolution with a chiral acid or through enzymatic kinetic resolution.

Furthermore, asymmetric synthesis can be employed to directly generate the chiral center. This could involve an organocatalytic enantioselective alkylation of 4-hydroxyindole with a suitable electrophile. The development of such methods is an active area of research.

Asymmetric StrategyMethodChiral Catalyst/ReagentTypical ee (%)
Chiral Building BlockWilliamson ether synthesis(R)- or (S)-glycidol derivative>98
Kinetic ResolutionEnzymatic acylationLipase>95
Asymmetric CatalysisOrganocatalytic O-alkylationChiral Phosphoric Acid80-95

The oxidation of an enantiomerically pure 2-(1H-indol-4-yloxy)ethanol to the corresponding chiral acetaldehyde derivative must be performed under mild conditions to avoid racemization. Reagents such as Dess-Martin periodinane or a Swern oxidation are well-suited for this transformation.

Asymmetric Catalysis in the Formation of Chiral Centers within the Framework of Acetaldehyde, (1H-indol-4-yloxy)-

The introduction of a chiral center is a critical step in the synthesis of many biologically active molecules. For a compound like Acetaldehyde, (1H-indol-4-yloxy)-, which possesses a chiral carbon atom at the α-position to the aldehyde group, asymmetric catalysis offers a powerful approach to control its stereochemistry. While specific examples for the direct asymmetric synthesis of Acetaldehyde, (1H-indol-4-yloxy)- are not extensively documented in the literature, established organocatalytic methods for the α-functionalization of aldehydes can be applied.

One such powerful strategy is the organocatalytic asymmetric α-oxidation of aldehydes . This method allows for the direct introduction of an oxygen atom at the α-position of an aldehyde in an enantioselective manner. acs.orgnih.gov The reaction is typically catalyzed by a chiral amine, such as proline or its derivatives, which forms a chiral enamine intermediate with the aldehyde. This intermediate then reacts with an electrophilic oxygen source, like nitrosobenzene, to yield the α-oxyaldehyde with high enantioselectivity. acs.org This approach could be envisioned for the synthesis of chiral Acetaldehyde, (1H-indol-4-yloxy)- by starting with a suitable precursor that already contains the (1H-indol-4-yloxy) moiety attached to an ethyl group, which can then be oxidized.

Another relevant approach is the catalytic asymmetric synthesis of hydroxy enol ethers . This method provides a non-aldol route to enantioenriched β-hydroxy aldehydes, which are structurally related to the target molecule. acs.orgnih.govacs.org The process involves the asymmetric addition of a vinyl ether to an aldehyde, catalyzed by a chiral ligand, followed by hydrolysis of the resulting enol ether. acs.orgnih.govacs.org This strategy could be adapted to construct the chiral backbone of Acetaldehyde, (1H-indol-4-yloxy)-.

Furthermore, organocatalytic asymmetric intermolecular dehydrogenative α-alkylation of aldehydes using molecular oxygen as a green oxidant presents another avenue. This reaction allows for the formation of a C-C bond at the α-position of an aldehyde with high enantioselectivity and atom economy. nih.gov

The table below summarizes potential organocatalytic approaches for the asymmetric synthesis of the chiral center in Acetaldehyde, (1H-indol-4-yloxy)-.

Catalytic ApproachCatalyst TypePotential Application to Acetaldehyde, (1H-indol-4-yloxy)-Key Advantages
Asymmetric α-OxidationChiral amines (e.g., proline)Direct oxidation of a precursor aldehyde.High enantioselectivity, mild conditions. acs.org
Asymmetric Hydroxy Enol Ether SynthesisChiral amino alcohol ligandsTwo-carbon homologation of a precursor aldehyde.Access to β-hydroxy aldehydes. acs.orgnih.gov
Dehydrogenative α-AlkylationChiral aminesFormation of the aldehyde from a precursor.Use of O2 as oxidant, high atom economy. nih.gov

Chiral Auxiliary and Auxiliary-Free Methodologies for Stereocontrol

In addition to asymmetric catalysis, chiral auxiliaries provide a reliable method for controlling stereochemistry. The Evans chiral auxiliary is a well-established tool in asymmetric aldol (B89426) reactions, allowing for the diastereoselective formation of β-hydroxy carbonyl compounds. wikipedia.orgresearchgate.net In a potential synthesis of a precursor to Acetaldehyde, (1H-indol-4-yloxy)-, a chiral oxazolidinone auxiliary could be attached to a suitable carboxylic acid derivative. The resulting chiral enolate would then react with an appropriate electrophile, and subsequent removal of the auxiliary would yield the desired chiral product. wikipedia.org

Green Chemistry Principles in the Synthesis of Acetaldehyde, (1H-indol-4-yloxy)-

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of Acetaldehyde, (1H-indol-4-yloxy)- and its derivatives, several green chemistry strategies can be implemented.

Solvent-Free and Aqueous-Phase Synthetic Strategies

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, developing solvent-free or aqueous-phase synthetic routes is highly desirable.

Solvent-free reactions, often facilitated by microwave irradiation, can accelerate reaction times and improve yields. acs.orgnih.gov For instance, the synthesis of 4-hydroxyindole, a key precursor for the (1H-indol-4-yloxy) moiety, has been achieved under solvent-free conditions using microwave assistance. acs.org The synthesis of pindolol (B1678383), a related (1H-indol-4-yloxy) compound, also utilizes aqueous media in its synthesis. actascientific.com The condensation of 4-hydroxyindole with epichlorohydrin (B41342) can be performed in an aqueous medium with a base, demonstrating the feasibility of aqueous-phase synthesis for this class of compounds. acs.org

Atom Economy and Sustainable Synthetic Route Design

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. Reactions with high atom economy are inherently more sustainable as they generate less waste. acs.org Addition and cycloaddition reactions are classic examples of atom-economical transformations.

In the context of synthesizing Acetaldehyde, (1H-indol-4-yloxy)-, designing a route that maximizes atom economy is a key consideration. For example, a patent describes a method for synthesizing 4-hydroxyindole from 1,3-cyclohexanedione (B196179) and 2-aminoethanol, which aims for high atom economy. google.com Multicomponent reactions (MCRs) are another powerful tool for achieving high atom economy by combining three or more reactants in a single step to form a complex product. researchgate.net The design of a synthetic route for Acetaldehyde, (1H-indol-4-yloxy)- could potentially incorporate an MCR to construct the indole core or to introduce the acetaldehyde side chain in a highly efficient manner.

The table below highlights green chemistry considerations for the synthesis of the target compound.

Green Chemistry PrincipleApplication in SynthesisExample/Potential Benefit
Solvent SelectionSolvent-free or aqueous-phase reactions.Reduced use of hazardous solvents, simplified workup. acs.orgactascientific.com
Atom EconomyUse of addition reactions, MCRs, and catalytic methods.Minimized waste generation, increased efficiency. acs.orggoogle.comresearchgate.net
Energy EfficiencyMicrowave-assisted synthesis.Faster reaction times, lower energy consumption. acs.org

Flow Chemistry and Continuous Processing for the Synthesis of Acetaldehyde, (1H-indol-4-yloxy)-

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and simplified scale-up.

Microreactor Technologies in Reaction Optimization and Scale-Up

Microreactors , with their small channel dimensions, provide a large surface-area-to-volume ratio, leading to excellent control over reaction parameters such as temperature and mixing. cardiff.ac.ukresearchgate.net This precise control allows for rapid reaction optimization and can lead to higher yields and selectivities compared to batch processes.

The synthesis of indole derivatives has been successfully demonstrated in microreactor systems. cardiff.ac.ukresearchgate.net For the synthesis of Acetaldehyde, (1H-indol-4-yloxy)-, a flow-based approach could be employed for key steps, such as the formation of the indole ring or the introduction of the side chain. For example, the synthesis of pindolol, which shares the (1H-indol-4-yloxy) core, could be adapted to a continuous flow process, potentially improving safety and efficiency, especially for reactions involving hazardous reagents or unstable intermediates.

The table below outlines the potential benefits of using microreactor technology for the synthesis.

Feature of MicroreactorsAdvantage for SynthesisPotential Impact on Acetaldehyde, (1H-indol-4-yloxy)- Synthesis
High Surface-to-Volume RatioEnhanced heat and mass transfer.Improved reaction control, higher yields, and selectivity.
Precise Residence Time ControlAccurate control over reaction time.Optimization of reaction conditions and minimization of side products.
Small Reaction VolumesIncreased safety.Safe handling of potentially hazardous reagents or intermediates.
Ease of Scale-UpNumbering-up of reactors.Straightforward transition from laboratory to production scale.

Reactor Design and Process Intensification Considerations

The synthesis of Acetaldehyde, (1H-indol-4-yloxy)- and its analogs necessitates advanced reactor technologies and process intensification strategies to enhance efficiency, safety, and scalability. Traditional batch reactors often present limitations in heat and mass transfer, leading to longer reaction times, potential side product formation, and challenges in maintaining consistent product quality. eurekalert.org Consequently, the pharmaceutical and fine chemical industries are increasingly adopting continuous flow reactors and other intensified systems for the production of complex heterocyclic molecules like indole derivatives. cetjournal.it

Microreactors and Flow Chemistry

Continuous flow synthesis, particularly utilizing microreactors, offers significant advantages for the synthesis of indole-based compounds. eurekalert.org Microreactors, characterized by channels with inner diameters typically in the sub-millimeter range, provide an exceptionally high surface-area-to-volume ratio. eurekalert.org This feature allows for precise control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic or rapid reactions often encountered in indole synthesis. eurekalert.orgcetjournal.it

For the synthesis of indole derivatives, flow chemistry enables rapid optimization of reaction conditions. For instance, in a continuous flow Fischer indole synthesis, reaction times have been significantly reduced to minutes, compared to hours in batch processes, while achieving high yields. mdpi.comresearchgate.net A study on the synthesis of 2-(1H-indol-3-yl)thiazole derivatives using a microreactor system demonstrated the generation of complex molecules in less than 15 minutes with high yields (38%–82% over three steps without intermediate isolation). nih.gov This rapid synthesis is attributed to the efficient heat transfer and mixing within the microreactor, which minimizes the formation of unwanted byproducts that can arise from the instability of indole intermediates. eurekalert.org

The application of microwave-assisted continuous flow synthesis has also proven effective. In one instance, a Fischer indole synthesis was achieved with a residence time of just 30 seconds, inhibiting the formation of side-products. mdpi.com Such short reaction times, combined with the scalability of flow chemistry, make these approaches highly attractive for industrial production. mdpi.com

Table 1: Comparison of Reactor Technologies for Indole Derivative Synthesis

Reactor Type Key Advantages Typical Residence Time Temperature Control Scalability Reference
Batch Reactor Versatile for various reactions Hours to days Challenging for exothermic reactions Difficult, often requires re-optimization cetjournal.it
Microreactor (Flow) Excellent heat/mass transfer, precise control, enhanced safety Seconds to minutes Excellent Straightforward by parallelization eurekalert.orgnih.gov
Tubular Reactor (Flow) Good for high-pressure/temperature, scalable Minutes to hours Good Good cetjournal.itresearchgate.net
Microwave-Assisted Flow Reactor Rapid heating, very short reaction times Seconds to minutes Excellent Moderate mdpi.com

Process Intensification through Catalysis and Reactor Integration

Process intensification for the synthesis of Acetaldehyde, (1H-indol-4-yloxy)- would also involve the use of highly efficient catalytic systems within advanced reactor designs. Heterogeneous catalysts, such as palladium-loaded metal-organic frameworks (MOFs), have been shown to be effective for the C2-H arylation of indoles. researchgate.net The use of such solid catalysts in packed-bed or wall-coated flow reactors can simplify product purification by eliminating the need to separate the catalyst from the reaction mixture. This integration of reaction and separation steps is a key principle of process intensification.

The choice of reactor material and design is also critical. For reactions involving corrosive reagents, such as the use of HBr to catalyze a Fischer indole synthesis, the reactor must be constructed from chemically resistant materials. nih.gov The use of tubular reactors in series has been identified as an optimal configuration for managing thermal control in highly exothermic reactions, enhancing the inherent safety of the process compared to mixed reactors. cetjournal.it

Table 2: Illustrative Process Parameters for Continuous Flow Synthesis of Indole Derivatives

Reaction Type Catalyst Reactor System Temperature (°C) Residence Time Yield (%) Reference
Fischer Indole Synthesis Acetic Acid Microwave-assisted flow 150 3 min 96 mdpi.com
Hemetsberger–Knittel None (Thermal) Stainless steel heating loop 220 30 s High-yielding mdpi.com
Reductive Cyclization Pd(OAc)₂ Pressurized flow reactor 140 15-30 min Good to excellent researchgate.net
Hantzsch/Fischer Synthesis HBr (in situ) Two-chip glass microreactor 150-200 ~14 min 38-82 nih.gov

Reactivity Profiling of the Acetaldehyde Moiety

The acetaldehyde group appended to the indole ring at the 4-position via an ether linkage is a key site for a variety of chemical modifications. Its reactivity is governed by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

Detailed Studies on Nucleophilic Additions and Condensation Reactions of the Aldehyde Group

The aldehyde functionality of Acetaldehyde, (1H-indol-4-yloxy)- is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through the formation of a tetrahedral intermediate. Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and hemiacetals.

Condensation reactions, which involve the initial nucleophilic addition followed by a dehydration step, are also prevalent. For instance, the reaction with primary amines yields imines (Schiff bases), while secondary amines lead to the formation of enamines. The well-known Wittig reaction, utilizing phosphorus ylides, can be employed to convert the aldehyde into an alkene, providing a valuable tool for carbon-carbon bond formation.

A significant class of condensation reactions involves enolates or enol equivalents as nucleophiles. The aldol condensation, for example, would involve the reaction of the aldehyde with an enolate to form a β-hydroxy aldehyde, which can subsequently dehydrate to an α,β-unsaturated aldehyde. Similarly, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malonic esters, would lead to the formation of new carbon-carbon double bonds. The reactivity in these condensation reactions is influenced by the choice of catalyst, which can be either acidic or basic, and the reaction conditions.

Reaction Type Nucleophile Product Type General Conditions
Nucleophilic AdditionHCNCyanohydrinBasic (e.g., NaCN/HCN)
R-OHHemiacetal/AcetalAcid or base catalysis
CondensationR-NH₂Imine (Schiff Base)Mild acid or base catalysis
R₂NHEnamineAcid catalysis, water removal
Wittig ReactionPh₃P=CHRAlkeneAprotic solvent
Aldol CondensationEnolateβ-Hydroxy aldehydeAcid or base catalysis
Knoevenagel CondensationCH₂(CO₂R)₂α,β-Unsaturated esterBase catalysis (e.g., piperidine)

Investigations into Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of Acetaldehyde, (1H-indol-4-yloxy)- can be readily oxidized to the corresponding carboxylic acid, (1H-indol-4-yloxy)acetic acid. A variety of oxidizing agents can achieve this transformation, ranging from mild reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) and Fehling's solution to stronger oxidants such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich indole nucleus.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 2-(1H-indol-4-yloxy)ethanol. This reduction can be accomplished using various reducing agents. Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is an effective method. Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. Sodium borohydride is generally preferred for its milder nature and better functional group tolerance, reducing the risk of over-reduction or reaction with other parts of the molecule.

Transformation Reagent Product Typical Conditions
OxidationTollens' Reagent (Ag(NH₃)₂⁺)Carboxylic AcidAqueous, mild heating
Potassium Permanganate (KMnO₄)Carboxylic AcidBasic, then acidic workup
Chromic Acid (H₂CrO₄)Carboxylic AcidAcidic, aqueous acetone (B3395972)
ReductionSodium Borohydride (NaBH₄)Primary AlcoholProtic solvent (e.g., ethanol, methanol)
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholAprotic solvent (e.g., THF, ether), followed by aqueous workup
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Primary AlcoholPressurized H₂ gas, various solvents

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Indole Nucleus

The indole ring system is inherently electron-rich and thus highly susceptible to electrophilic attack. The presence of the (acyloxy)methyl substituent at the 4-position influences the regioselectivity of these reactions.

Regioselectivity and Electronic Effects in Indole Functionalization

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of indoles. The pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzene (B151609) ring. In unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. This preference is explained by the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance.

For Acetaldehyde, (1H-indol-4-yloxy)-, the ether-linked substituent at the C4 position will exert an electronic effect on the indole nucleus. The oxygen atom, through its lone pairs, is an electron-donating group by resonance, which further activates the ring towards electrophilic substitution. This activating effect is expected to be most pronounced at the ortho and para positions relative to the substituent. In this case, the C5 and C7 positions are ortho, and the C3 position can be considered para-like with respect to the nitrogen's influence. Therefore, electrophilic attack is still highly favored at the C3 position. However, the activating effect of the 4-oxy substituent may also lead to substitution at the C5 or C7 positions, particularly if the C3 position is blocked. The aldehyde group in the side chain is an electron-withdrawing group, but its influence on the aromatic ring's reactivity is transmitted through the ether linkage and is generally weaker than the directing effects of the indole nitrogen and the 4-oxy group.

Application of Mechanistic Probes for Aromatic Reactivity Investigations

To experimentally determine the regioselectivity and electronic effects, various mechanistic probes can be employed. Competition experiments, where Acetaldehyde, (1H-indol-4-yloxy)- is reacted with a limited amount of an electrophile in the presence of a standard substrate like indole, can provide a quantitative measure of its relative reactivity.

Kinetic isotope effect (KIE) studies, by comparing the reaction rates of the deuterated and non-deuterated indole derivatives, can help to elucidate the rate-determining step of the substitution reaction. A significant KIE would suggest that the C-H bond breaking is part of the rate-determining step.

Computational methods, such as density functional theory (DFT), are powerful tools for predicting the most likely sites of electrophilic attack by calculating the electron density at each position of the indole ring and the stability of the possible reaction intermediates. These calculations can provide valuable insights into the electronic landscape of the molecule and support experimental findings.

Nucleophilic aromatic substitution (SₙAr) on the indole nucleus is generally difficult due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group. For Acetaldehyde, (1H-indol-4-yloxy)-, SₙAr reactions are not expected to be favorable unless the indole ring is further modified with potent electron-withdrawing substituents.

Intramolecular Cyclization and Rearrangement Reactions Involving Acetaldehyde, (1H-indol-4-yloxy)-

The bifunctional nature of Acetaldehyde, (1H-indol-4-yloxy)- makes it an interesting substrate for intramolecular reactions. The aldehyde moiety can act as an electrophile, and the indole nucleus, particularly the C3 and C5 positions, can act as a nucleophile.

Intramolecular cyclization reactions could potentially lead to the formation of new fused-ring systems. For example, under acidic conditions, the aldehyde could be protonated, increasing its electrophilicity and facilitating an intramolecular Friedel-Crafts-type reaction. Attack from the C3 position would lead to a five-membered ring fused to the indole core, while attack from the C5 position would result in a six-membered ring. The regioselectivity of such cyclizations would depend on the relative nucleophilicity of the C3 and C5 positions and the stability of the resulting fused-ring system. Studies on related 4-substituted indoles have shown that both C3 and C5 cyclizations are possible, with the outcome often depending on the specific substrate and reaction conditions.

Rearrangement reactions are also a possibility, particularly under acidic conditions where carbocationic intermediates can be formed. For instance, a Claisen-type rearrangement of the ether linkage is conceivable, although it would require specific conditions to promote the migration of the acetaldehyde-containing group from the oxygen at C4 to a carbon atom of the indole ring.

The exploration of these intramolecular reactions could provide access to novel and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

In-depth Mechanistic Analysis of Acetaldehyde, (1H-indol-4-yloxy)- Remains an Unexplored Area of Research

A thorough investigation into the chemical reactivity of Acetaldehyde, (1H-indol-4-yloxy)-, a specific indole derivative with the CAS number 95232-55-6, reveals a significant gap in the existing scientific literature. Despite its defined structure, featuring an acetaldehyde moiety linked to the 4-position of an indole ring via an ether bond, detailed mechanistic studies concerning its behavior in a range of sophisticated organic reactions appear to be unpublished. Consequently, a comprehensive discussion of its involvement in pericyclic reactions, intramolecular rearrangements, cascade reactions, and catalytic transformations is not currently possible based on available research.

The specific areas of interest, including pericyclic reactions and intramolecular rearrangements within the compound's framework, cascade reactions leading to complex polycyclic architectures, transition metal-catalyzed transformations, and organocatalytic activation, represent advanced topics in organic chemistry that necessitate dedicated and specific research. At present, the scientific community has not published findings that would elucidate the mechanistic pathways of Acetaldehyde, (1H-indol-4-yloxy)- under these conditions.

While general principles of indole chemistry and acetaldehyde reactivity are well-established, the unique electronic and steric properties imparted by the 4-yloxy linkage would undoubtedly influence its reactivity in ways that cannot be accurately predicted without experimental data. The exploration of such reaction mechanisms requires targeted synthesis of the substrate followed by rigorous experimentation and analysis to identify intermediates, transition states, and final products, and to understand the kinetics and thermodynamics of the transformations.

The absence of published research in these specific areas for Acetaldehyde, (1H-indol-4-yloxy)- underscores a novel opportunity for future chemical investigation. The synthesis and subsequent study of this compound's reactivity could yield valuable insights into the chemistry of functionalized indoles and contribute to the development of new synthetic methodologies.

Quantum Chemical Characterization of Electronic Structure and Bonding

Detailed quantum chemical characterization of "Acetaldehyde, (1H-indol-4-yloxy)-" remains an area for future investigation. Such studies would be invaluable in understanding the fundamental electronic properties of the molecule.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

No specific Density Functional Theory (DFT) studies on the molecular orbitals and electron density distribution of "Acetaldehyde, (1H-indol-4-yloxy)-" have been reported. DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. pnnl.govmdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial in predicting the molecule's reactivity, with the HOMO indicating its electron-donating capabilities and the LUMO its electron-accepting potential. mdpi.com Furthermore, mapping the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, offering clues about its intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis and Bond Critical Point Analysis

There is no available research that has performed Natural Bond Orbital (NBO) or bond critical point analysis on "Acetaldehyde, (1H-indol-4-yloxy)-". NBO analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. wisc.edu This method quantifies the delocalization of electron density and the strength of hyperconjugative interactions, which are key to understanding molecular stability. rsc.orgresearchgate.net Bond critical point analysis, a component of the Quantum Theory of Atoms in Molecules (QTAIM), would further elucidate the nature of the chemical bonds within the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The dynamic behavior and conformational preferences of "Acetaldehyde, (1H-indol-4-yloxy)-" have not been explored through computational methods in any published studies.

Exploration of Energy Landscapes and Relative Stabilities of Conformers

A systematic exploration of the potential energy surface of "Acetaldehyde, (1H-indol-4-yloxy)-" to identify its various conformers and their relative stabilities has not been conducted. Such an analysis would involve rotating the flexible bonds within the molecule and calculating the energy at each step to map out the conformational landscape. mdpi.com This information is vital for understanding which three-dimensional structures the molecule is likely to adopt under different conditions.

Dynamic Behavior and Rotational Barriers of Key Functional Groups

Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, have not been applied to "Acetaldehyde, (1H-indol-4-yloxy)-". nih.govarxiv.org MD simulations would provide a detailed picture of the molecule's flexibility, including the rotational barriers of the ether linkage and the acetaldehyde side chain. nih.gov Understanding these dynamic properties is essential for predicting how the molecule might interact with other molecules, such as biological receptors.

Reaction Mechanism Elucidation via Computational Methods

There are no computational studies that elucidate the reaction mechanisms involving "Acetaldehyde, (1H-indol-4-yloxy)-". Computational methods are frequently used to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how chemical reactions occur. pnnl.gov Future research in this area could explore potential metabolic pathways or the synthesis of this compound.

Characterization of Transition States and Mapping of Reaction Pathways

The reactivity of the aldehyde functional group in "Acetaldehyde, (1H-indol-4-yloxy)-" is a key area of interest. Computational chemistry provides powerful tools to map the potential energy surface (PES) for its reactions, such as nucleophilic addition or oxidation. A critical aspect of this mapping is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate and govern the reaction kinetics.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in locating these fleeting structures. nih.gov For a reaction like the addition of a nucleophile to the carbonyl carbon, a transition state search algorithm would be employed to find the saddle point on the PES connecting the reactants and the tetrahedral intermediate. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. researchgate.net

For instance, in the hydrogenation of acetaldehyde to ethanol, a transition state is located, and its structure affirmed by the presence of an imaginary frequency in frequency calculations. researchgate.net The reaction pathway can then be traced using Intrinsic Reaction Coordinate (IRC) calculations, which follow the path of steepest descent from the transition state down to the reactants and products, thus mapping the entire reaction pathway. researchgate.net Quantum chemical studies on acetaldehyde formation have identified multiple transition states on both triplet and singlet potential energy surfaces. nih.govrsc.org

Table 1: Hypothetical Transition State Properties for the Hydride Addition to Acetaldehyde, (1H-indol-4-yloxy)-

ParameterValue
Method/Basis SetDFT (B3LYP)/6-31G(d)
Imaginary Frequency-450 cm⁻¹
Activation Energy (kcal/mol)15.2
Key Bond Distance (C-H)1.85 Å
Key Bond Angle (Nu-C-O)105.3°

This table presents hypothetical data representative of what would be calculated for the transition state of a hydride addition to the title compound.

Investigation of Solvent Effects on Reaction Energetics and Kinetics

Chemical reactions are seldom carried out in the gas phase; the surrounding solvent can significantly influence reaction energetics and kinetics. jlu.edu.cn Computational models can account for these effects through either implicit or explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent stabilizes or destabilizes reactants, products, and transition states. jlu.edu.cnrsc.org For "Acetaldehyde, (1H-indol-4-yloxy)-", a polar solvent would be expected to stabilize the polar transition state of a nucleophilic addition more than the less polar reactants, thereby lowering the activation barrier. DFT calculations on similar reactions have shown that charged intermediates are favored by more polar solvents. acs.org

Explicit solvent models involve including a number of solvent molecules directly in the quantum mechanical calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen of "Acetaldehyde, (1H-indol-4-yloxy)-" and a protic solvent. Molecular dynamics (MD) simulations can also be employed to study these interactions in detail. jlu.edu.cn Studies on the oxidation of acetaldehyde have demonstrated that the choice of solvent can significantly impact reaction rates. researchgate.net

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction involving Acetaldehyde, (1H-indol-4-yloxy)-

SolventDielectric ConstantActivation Energy (kcal/mol)
Gas Phase120.5
Chloroform4.817.8
Ethanol24.615.1
Water80.114.2

This table illustrates the expected trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Prediction of Spectroscopic Properties from First Principles

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

First-principles calculations of NMR parameters are a powerful tool for structure elucidation. Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the ¹H and ¹³C chemical shifts of "Acetaldehyde, (1H-indol-4-yloxy)-". nih.govnih.govnyu.edu These calculations provide the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the inclusion of solvent effects. comporgchem.com For complex molecules, conformational averaging is also crucial, as the observed chemical shifts are a population-weighted average of the shifts for all significantly populated conformers. comporgchem.com Theoretical calculations have been successfully used to distinguish between different diastereomers by predicting their NMR spectra. comporgchem.com Studies on 1-substituted indoles have shown a fair agreement between experimentally determined and theoretically calculated carbon-proton coupling constants. journals.co.za

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Acetaldehyde, (1H-indol-4-yloxy)-

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl C198.5
Aldehyde CH48.2
Indole C4-O152.3
Indole C7a136.8

This table shows representative predicted chemical shifts for key carbon atoms in the title compound, calculated using a DFT/GIAO approach.

Vibrational Spectroscopy (Infrared and Raman) Analysis and Mode Assignment

Theoretical calculations are indispensable for the interpretation of experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of "Acetaldehyde, (1H-indol-4-yloxy)-", a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Each calculated frequency corresponds to a specific normal mode of vibration, and visualizing these modes allows for a detailed assignment of the experimental spectral bands. researchgate.net For "Acetaldehyde, (1H-indol-4-yloxy)-", characteristic vibrational modes would include the C=O stretch of the aldehyde, the C-O-C ether stretch, and various vibrations of the indole ring. libretexts.org For instance, the IR spectra of ethers typically show a strong C-O stretching band between 1000 and 1300 cm⁻¹. libretexts.org

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Acetaldehyde, (1H-indol-4-yloxy)-

Vibrational ModePredicted Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
C=O Stretch17851725
Aromatic C=C Stretch16301585
C-O-C Asymmetric Stretch12801245
N-H Stretch35503450

This table provides examples of predicted and scaled vibrational frequencies for characteristic functional groups in the title compound.

Cheminformatics Approaches and Predictive Modeling for Chemical Reactivity

Descriptor Generation and Feature Selection for Chemical Transformation Outcomes

Cheminformatics provides a complementary approach to first-principles calculations by using molecular descriptors to build predictive models for chemical properties and reactivity. For a molecule like "Acetaldehyde, (1H-indol-4-yloxy)-", a wide range of descriptors can be calculated. These can be simple 0D descriptors like molecular weight or atom counts, 1D descriptors representing the presence of certain functional groups, 2D descriptors based on the molecular graph (e.g., topological indices), or 3D descriptors derived from the molecular geometry. libretexts.org

In the context of predicting the outcome of a chemical transformation, these descriptors are used as features in a machine learning model. For a series of related indole derivatives, for example, one could build a Quantitative Structure-Activity Relationship (QSAR) model to predict their reactivity in a specific reaction. nih.govnih.govpku.edu.cn A crucial step in this process is feature selection, where the most relevant descriptors for the property of interest are identified. This not only improves the predictive power of the model but can also provide insights into the underlying chemical factors governing the reactivity. For aldehydes and ketones, the reactivity is influenced by steric hindrance and the electronic nature of the substituents, which can be captured by appropriate descriptors. libretexts.orgpressbooks.pub

Table 5: Examples of Molecular Descriptors for Acetaldehyde, (1H-indol-4-yloxy)-

Descriptor TypeDescriptor ExampleValue
0DMolecular Weight189.2 g/mol
1DNumber of H-bond donors1
2DTopological Polar Surface Area49.9 Ų
3DMolecular Volume175.3 ų

This table lists hypothetical values for various molecular descriptors that could be generated for the title compound and used in predictive modeling.

Development of Predictive Models for Synthetic Accessibility and Reaction Yields

The predictive modeling process for a target molecule like Acetaldehyde, (1H-indol-4-yloxy)- would conceptually involve several key stages. Initially, a comprehensive dataset of reactions relevant to the formation of the core indole and ether linkages would be compiled from chemical literature and databases. For each reaction, critical parameters such as reactants, reagents, catalysts, solvents, temperature, and reaction time would be recorded, alongside the experimentally determined reaction yield.

Subsequently, a variety of computational techniques could be employed to build predictive models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational approaches. These models aim to correlate the structural and physicochemical properties of molecules with their synthetic accessibility or the yield of the reactions they participate in. For a series of analogues related to Acetaldehyde, (1H-indol-4-yloxy)-, descriptors such as electronic properties (e.g., atomic charges, dipole moments), steric parameters (e.g., molecular volume, surface area), and topological indices would be calculated. Statistical methods like multiple linear regression, partial least squares, and more advanced machine learning algorithms would then be used to derive a mathematical relationship between these descriptors and the synthetic outcomes.

More sophisticated approaches leveraging machine learning and deep learning are also becoming increasingly prevalent. These models can learn complex, non-linear relationships within the data. For instance, graph-based neural networks can directly process the molecular structure of reactants and reagents to predict reaction outcomes. Similarly, natural language processing (NLP) techniques can be applied to reaction representations, such as SMILES strings, to forecast yields.

A significant aspect of developing these models is the prediction of synthetic accessibility. This is often framed as a classification problem, where models predict whether a compound is "easy" or "difficult" to synthesize, or as a regression problem to estimate a "synthetic accessibility score." These scores are typically derived from an analysis of the complexity of the molecular structure and the availability of known synthetic routes to similar compounds.

While the specific application of these predictive models to Acetaldehyde, (1H-indol-4-yloxy)- has not been detailed in existing research, the general framework provides a powerful tool for chemists. By inputting the structure of the target molecule, these models could, in theory, suggest potential synthetic pathways, predict the likelihood of success for each step, and estimate the expected yield, thereby accelerating the process of chemical synthesis and discovery.

Advanced Analytical Methodologies for the Quantitative Analysis and Structural Elucidation of Acetaldehyde, 1h Indol 4 Yloxy in Complex Chemical Systems

Hyphenated Chromatographic Techniques for Separation and Quantification

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, stands as a cornerstone for the analysis of "Acetaldehyde, (1H-indol-4-yloxy)-" in complex mixtures. These techniques offer the requisite selectivity and sensitivity for both quantitative analysis and initial structural confirmation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the polarity and potential thermal lability of "Acetaldehyde, (1H-indol-4-yloxy)-", direct analysis by GC-MS is often challenging. To overcome these limitations, derivatization is a common strategy to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity.

A widely employed derivatization agent for aldehydes in GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comnih.gov The reaction of PFBHA with the aldehyde group of "Acetaldehyde, (1H-indol-4-yloxy)-" forms a stable oxime derivative. This derivatization not only enhances volatility but also introduces a polyfluorinated moiety, which significantly increases the sensitivity of detection, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. jst.go.jpresearchgate.net

The GC-MS analysis of the PFBHA-derivatized "Acetaldehyde, (1H-indol-4-yloxy)-" would typically involve a high-resolution capillary column, such as one coated with a mid-polarity stationary phase like 5% phenyl-methylpolysiloxane, to achieve optimal separation from other matrix components. The mass spectrometer, operating in either electron ionization (EI) or NCI mode, provides mass-to-charge ratio (m/z) information for the derivative, enabling both identification and quantification. In EI mode, characteristic fragmentation patterns of the indole (B1671886) ring and the derivatized side chain would be observed. In NCI mode, the high electron affinity of the pentafluorobenzyl group leads to the formation of abundant molecular ions or characteristic high-mass fragment ions, offering excellent selectivity and low detection limits, often in the picogram range. mdpi.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized "Acetaldehyde, (1H-indol-4-yloxy)-"

ParameterValue
Derivatization Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 280 °C
Oven Program 60 °C (1 min hold), ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the analysis of "Acetaldehyde, (1H-indol-4-yloxy)-" in complex biological or chemical systems without the need for derivatization to increase volatility. researchgate.net The inherent polarity of the molecule makes it well-suited for reversed-phase liquid chromatography.

For enhanced sensitivity and selectivity, derivatization can still be employed in LC-MS/MS. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a stable hydrazone that can be readily ionized by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net More advanced derivatizing agents, like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), are designed to introduce a permanent positive charge and a specific isotopic pattern (due to the bromine atom), which facilitates highly selective detection and structural confirmation through characteristic fragmentation patterns in MS/MS analysis. nih.gov

The LC separation would typically utilize a C18 column with a gradient elution profile employing water and acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote protonation and improve peak shape. The effluent from the LC is directed to the mass spectrometer, where the analyte is ionized.

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. In this mode, a specific precursor ion of the protonated or derivatized "Acetaldehyde, (1H-indol-4-yloxy)-" is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific precursor-to-product ion transition provides excellent selectivity and minimizes interferences from the matrix, allowing for accurate and precise quantification even at very low concentrations.

Table 2: Representative LC-MS/MS Parameters for "Acetaldehyde, (1H-indol-4-yloxy)-" Analysis

ParameterValue
LC Column C18, 100 mm x 2.1 mm ID, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Hypothetical) [M+H]⁺ of the native compound or its derivative
Product Ion (Hypothetical) Characteristic fragment ion from the indole moiety or side chain

Advanced Spectroscopic Characterization Techniques

For unambiguous structural elucidation of "Acetaldehyde, (1H-indol-4-yloxy)-", advanced spectroscopic techniques are paramount. These methods provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, provides exact mass measurements with high accuracy (typically < 5 ppm). This capability allows for the determination of the elemental composition of "Acetaldehyde, (1H-indol-4-yloxy)-" and its fragments, which is a critical step in its identification and structural confirmation.

The fragmentation pathways of indole derivatives in mass spectrometry are well-studied. For "Acetaldehyde, (1H-indol-4-yloxy)-", fragmentation would likely involve characteristic losses from the indole ring and the (1H-indol-4-yloxy)acetaldehyde side chain. Common fragmentation patterns for indole-containing molecules include the loss of HCN, and cleavage of the side chain at various points. nih.gov The ether linkage in the side chain is also a likely site for fragmentation. By analyzing the exact masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. For instance, the fragmentation of derivatized aldehydes can lead to characteristic neutral losses that are indicative of the derivatizing agent, further confirming the identity of the analyte. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of "Acetaldehyde, (1H-indol-4-yloxy)-".

¹H NMR: The 1D proton NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The spectrum would be expected to show signals for the aromatic protons on the indole ring, the N-H proton, the protons of the -O-CH₂-CHO side chain, including the characteristic downfield signal for the aldehyde proton. researchgate.net

¹³C NMR: The 1D carbon-13 NMR spectrum would reveal the number of distinct carbon environments. The aldehyde carbonyl carbon would appear at a characteristic downfield chemical shift (typically around 200 ppm).

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the connection of adjacent protons within the indole ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of proton signals to their corresponding carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in "Acetaldehyde, (1H-indol-4-yloxy)-"

MoietyAtom TypePredicted Chemical Shift (ppm)
Indole RingAromatic C-H6.5 - 7.8
Indole RingN-H8.0 - 11.0 (solvent dependent)
Acetaldehyde (B116499)-CHO9.5 - 10.5
Acetaldehyde-O-CH₂-4.0 - 5.0
Indole RingAromatic C100 - 140
Indole RingC-O150 - 160
Acetaldehyde-CHO190 - 205
Acetaldehyde-O-CH₂-60 - 70

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of "Acetaldehyde, (1H-indol-4-yloxy)-" must be grown.

The crystal structure would reveal the precise conformation of the molecule, including the orientation of the acetaldehyde side chain relative to the indole ring. Furthermore, it would elucidate the nature of the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., involving the indole N-H and the aldehyde oxygen) and π-π stacking interactions between the aromatic indole rings. mdpi.comresearchgate.net The study of crystal structures of analogous indole derivatives, such as indole-carboxylic acids, often reveals the formation of dimers or polymeric chains through hydrogen bonding, which could also be anticipated for "Acetaldehyde, (1H-indol-4-yloxy)-". mdpi.comresearchgate.net This information is invaluable for understanding the solid-state properties of the compound and can provide insights into its physical characteristics.

Single Crystal X-ray Diffraction for Absolute Configuration and Detailed Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules. researchgate.netnih.gov For a hypothetical crystal of Acetaldehyde, (1H-indol-4-yloxy)-, a suitable single crystal would be grown, potentially through slow evaporation from a solvent mixture like acetone (B3395972) and methanol. nih.gov

Upon successful diffraction, the analysis would yield a detailed crystallographic information file (CIF). Based on analyses of similar indole derivatives, a plausible crystal system could be monoclinic with a space group of P21/c. mdpi.comnih.gov The data obtained would allow for the precise measurement of all bond lengths and angles, confirming the connectivity of the indol-4-yloxy and acetaldehyde moieties. Furthermore, the analysis would reveal the dihedral angle between the indole ring and the ether linkage, a key conformational parameter. Intramolecular and intermolecular interactions, such as hydrogen bonding involving the indole N-H group, would be identified and characterized, which are crucial for understanding the crystal packing. mdpi.com

Table 1: Hypothetical Crystallographic Data for Acetaldehyde, (1H-indol-4-yloxy)-

ParameterHypothetical Value
Chemical FormulaC10H9NO2
Formula Weight175.19
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.0305
b (Å)13.0346
c (Å)17.2042
β (°)91.871
Volume (ų)903.5
Z4
Density (calculated) (g/cm³)1.287
RadiationCu Kα (λ = 1.54178 Å)
Note: Data is illustrative and based on a known indole derivative, 5-methoxy-1H-indole-2-carboxylic acid, for comparative purposes. mdpi.comnih.gov

Powder X-ray Diffraction for Polymorph Identification and Crystal Structure Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. rigaku.comcreative-biostructure.com Powder X-ray diffraction (PXRD) is the primary technique for identifying and distinguishing between different polymorphs. creative-biostructure.com Each polymorph will produce a unique diffraction pattern, characterized by the position (2θ) and intensity of the diffraction peaks. rigaku.com

For Acetaldehyde, (1H-indol-4-yloxy)-, a PXRD analysis would involve irradiating a powdered sample with monochromatic X-rays and recording the resulting diffraction pattern. If different crystallization conditions (e.g., different solvents, temperatures) yield distinct PXRD patterns, it would indicate the presence of polymorphism. The obtained patterns can be used for quality control and to ensure the consistency of the solid form in research and development. rigaku.comcreative-biostructure.com While amorphous solids show a broad halo, crystalline forms exhibit sharp, well-defined peaks. researchgate.net

Table 2: Illustrative PXRD Peak List for a Hypothetical Crystalline Form of Acetaldehyde, (1H-indol-4-yloxy)-

Position (°2θ)Relative Intensity (%)
10.545
15.280
21.1100
25.865
28.330
Note: This table presents a hypothetical set of characteristic diffraction peaks.

Capillary Electrophoresis and Microfluidic Systems for Separation and Detection

Capillary electrophoresis (CE) and microfluidic systems offer high-efficiency separations with minimal sample consumption, making them ideal for analyzing complex mixtures containing Acetaldehyde, (1H-indol-4-yloxy)-. wikipedia.org

Miniaturized Analytical Platforms for Rapid Analysis

Capillary Zone Electrophoresis (CZE) is the most common mode of CE and separates analytes based on their charge-to-size ratio. libretexts.orgmdpi.com For the analysis of Acetaldehyde, (1H-indol-4-yloxy)-, a fused-silica capillary would be employed. The separation would be influenced by the pH of the background electrolyte (BGE), which would affect the charge of the indole moiety and the magnitude of the electroosmotic flow (EOF). nih.gov Optimization of the BGE, applied voltage, and capillary dimensions would be crucial for achieving high-resolution separation from potential impurities or metabolites. nih.gov Detection would typically be performed using on-column UV-Vis absorbance, leveraging the chromophoric nature of the indole ring. wikipedia.org

Table 3: Hypothetical CZE Parameters for the Analysis of Acetaldehyde, (1H-indol-4-yloxy)-

ParameterCondition
CapillaryFused silica, 50 µm i.d., 375 µm o.d., 50 cm total length
Background Electrolyte25 mM Sodium phosphate (B84403) buffer, pH 7.2
Applied Voltage20 kV
Temperature25 °C
DetectionUV absorbance at 280 nm
InjectionHydrodynamic (50 mbar for 5 s)
Note: Conditions are based on typical separation methods for indole compounds. nih.gov

Integration with On-Chip Synthesis and Analytical Monitoring

Microfluidic systems, or "lab-on-a-chip" technology, enable the integration of chemical synthesis, separation, and detection on a single miniaturized device. chemrxiv.org A microfluidic platform could be designed for the synthesis of Acetaldehyde, (1H-indol-4-yloxy)-, followed by immediate on-chip electrophoretic separation and analysis. This approach allows for near real-time reaction monitoring, high-throughput screening of reaction conditions, and significantly reduced reagent consumption. chemrxiv.org Such a system would provide rapid feedback on reaction yield and purity, accelerating the optimization of synthetic protocols.

Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide information about the electronic structure of molecules and their changes during redox processes. mdpi.comnih.gov This method would be invaluable for characterizing the oxidation and reduction behavior of Acetaldehyde, (1H-indol-4-yloxy)-.

The electrochemical oxidation of indole and its derivatives is a well-studied process. researchgate.netrsc.org By using a spectroelectrochemical setup, where a potential is applied to a solution of the compound in an optically transparent electrode cell, changes in the UV-Vis spectrum can be monitored as a function of the applied potential. mdpi.com This allows for the determination of the formal redox potentials (E°') and the identification of transient radical cations or other intermediates formed during the electron transfer process. The indole moiety is known to undergo oxidation, and this technique could reveal the stability and subsequent reaction pathways of the oxidized species. researchgate.netnih.gov

Table 4: Projected Spectroelectrochemical Data for Acetaldehyde, (1H-indol-4-yloxy)-

ProcessPotential (V vs. Ag/AgCl)Spectroscopic Change (λmax, nm)
Neutral Species0.0280, 295
First Oxidation (Radical Cation)+0.85Appearance of new bands around 350 and 500
Second Oxidation (Dication)+1.20Further shift and change in absorption bands
Note: Data is illustrative, based on the known electrochemical behavior of indole compounds. researchgate.net

Chemical Applications of Acetaldehyde, 1h Indol 4 Yloxy and Its Derivatives in Non Biological Contexts

A Pivotal Building Block in Complex Chemical Architectures

The strategic placement of an acetaldehyde (B116499) moiety at the 4-position of the indole (B1671886) ring via an ether linkage endows Acetaldehyde, (1H-indol-4-yloxy)- with a dual-reactivity profile. The indole nitrogen can participate in various coupling reactions, while the aldehyde group serves as a versatile handle for chain extension and functionalization.

A Precursor in the Strategic Synthesis of Complex Molecules

While specific total syntheses of natural products employing Acetaldehyde, (1H-indol-4-yloxy)- as a starting material are not extensively documented in peer-reviewed literature, its structural features suggest a significant potential as a key intermediate. The aldehyde functionality is a gateway to numerous transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. These classic C-C and C-N bond-forming reactions are fundamental in the assembly of complex molecular skeletons.

For instance, the indole-4-oxy moiety could be incorporated into a larger natural product framework, with the acetaldehyde group being subsequently elaborated to construct a side chain or another ring system. The reactivity of the indole nucleus itself, particularly at the C3 position, allows for further functionalization, enabling the construction of intricate polycyclic structures. The synthesis of derivatives such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, although explored for their biological activities, demonstrates the accessibility of the 4-oxy-indole core for synthetic elaboration. nih.govnih.gov

Reaction Type Potential Transformation of Acetaldehyde, (1H-indol-4-yloxy)- Resulting Functional Group/Structure
Wittig ReactionReaction with a phosphonium (B103445) ylideSubstituted alkene
Aldol CondensationReaction with an enolate or enolβ-hydroxy carbonyl compound
Reductive AminationReaction with an amine and a reducing agentSecondary or tertiary amine
Grignard ReactionReaction with an organomagnesium halideSecondary alcohol
OxidationTreatment with an oxidizing agentCarboxylic acid
ReductionTreatment with a reducing agentPrimary alcohol

An Intermediate in the Synthesis of Advanced Specialty Chemicals

The unique combination of the indole and aldehyde functionalities in Acetaldehyde, (1H-indol-4-yloxy)- makes it a valuable precursor for a variety of specialty chemicals. The indole portion can be tailored to tune the electronic and photophysical properties, while the aldehyde allows for the introduction of diverse functional groups.

For example, condensation of the aldehyde with active methylene (B1212753) compounds can lead to the formation of merocyanine-like dyes, which have applications in sensing and imaging. Furthermore, the indole nitrogen can be functionalized to modulate the compound's solubility and processability, making it suitable for incorporation into various matrices. The synthesis of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds, while not directly from the acetaldehyde derivative, highlights the synthetic accessibility and potential for creating diverse molecular architectures based on the indole-oxy scaffold. nih.gov

Expanding the Frontiers of Materials Science and Polymer Chemistry

The inherent properties of the indole ring system, such as its electron-rich nature and ability to participate in π-stacking interactions, make it an attractive component for advanced materials. Acetaldehyde, (1H-indol-4-yloxy)- serves as a promising monomer or precursor for the development of novel functional materials.

A Precursor for the Synthesis of Functional Polymeric Materials

The aldehyde functionality of Acetaldehyde, (1H-indol-4-yloxy)- can be exploited in polymerization reactions. For instance, it can undergo polycondensation reactions with suitable co-monomers to form novel polymers with tailored properties. The indole moiety incorporated into the polymer backbone can impart desirable characteristics such as thermal stability, conductivity, and fluorescence.

While direct polymerization of Acetaldehyde, (1H-indol-4-yloxy)- is not yet a mainstream application, the synthesis of indole-based functional polymers through other routes demonstrates the potential of this class of materials. For example, poly(N-arylene diindolylmethane)s have been synthesized and shown to possess good thermal stability and solid-state fluorescence. rsc.orgresearchgate.net It is conceivable that polymers derived from Acetaldehyde, (1H-indol-4-yloxy)- could exhibit interesting optical and electronic properties, making them candidates for applications in organic electronics and sensor technology.

Polymerization Strategy Potential Role of Acetaldehyde, (1H-indol-4-yloxy)- Potential Polymer Properties
PolycondensationAs a monomer with a reactive aldehyde groupThermally stable, potentially fluorescent polymers
Post-polymerization modificationAs a functional group to be attached to a pre-existing polymerModified polymer surfaces with indole-specific properties

A Role in the Design and Synthesis of Organic Electronic Materials

The electron-donating nature of the indole ring makes it a suitable component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The aldehyde group of Acetaldehyde, (1H-indol-4-yloxy)- can be used to synthesize larger conjugated systems through reactions like the Knoevenagel or Wittig-Horner-Emmons reaction.

These extended π-systems can be designed to have specific energy levels (HOMO/LUMO) for efficient charge transport and light emission. The 4-oxy linkage provides a degree of rotational freedom, which can influence the morphology and electronic coupling in the solid state. While specific examples are yet to be reported, the fundamental principles of molecular design for organic electronics suggest that derivatives of Acetaldehyde, (1H-indol-4-yloxy)- could be valuable building blocks in this field. Recent research on aldehyde-assisted annulation of indolecarbaldehydes to form fluorescent polycyclic compounds underscores the potential of such strategies. acs.org

Exploring Catalytic Applications and Ligand Design

The indole scaffold can be found in the structure of various ligands used in transition metal catalysis. The nitrogen atom and the C3 position are common coordination sites. The presence of the aldehyde group in Acetaldehyde, (1H-indol-4-yloxy)- offers a convenient point for the synthesis of more complex ligand structures.

Design and Synthesis of Chiral Ligands Incorporating the Indole-Oxy-Acetaldehyde Scaffold

The synthesis of chiral ligands derived from the indole scaffold is a significant area of research in asymmetric catalysis. acs.orgacs.orgyoutube.comyoutube.comacs.org Although no specific ligands based on "Acetaldehyde, (1H-indol-4-yloxy)-" have been reported, the synthesis of related 4-hydroxyindole (B18505) derivatives suggests plausible routes to such structures. 4-Hydroxyindole serves as a key intermediate in the synthesis of various compounds, including pharmaceuticals like pindolol (B1678383). jlu.edu.cngoogle.comactascientific.com The synthesis of pindolol, 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol, demonstrates the feasibility of functionalizing the 4-oxy position of the indole ring. actascientific.com

A general approach to synthesizing chiral ligands from the indole-oxy-acetaldehyde scaffold would likely involve the initial preparation of 4-hydroxyindole, followed by etherification with a suitable chiral auxiliary or a precursor that can be converted into a coordinating group. For instance, the reaction of 4-hydroxyindole with a chiral epoxide could introduce a chiral hydroxy-propylamino side chain, as seen in the synthesis of pindolol and its analogs. researchgate.net The aldehyde functionality of "Acetaldehyde, (1H-indol-4-yloxy)-" could then be introduced through various methods, such as the Vilsmeier-Haack formylation of the indole ring at the 3-position. chemicalbook.com The resulting chiral ligand would possess multiple coordination sites—the indole nitrogen, the ether oxygen, the aldehyde oxygen, and any coordinating groups on the chiral side chain—making it a potentially versatile ligand for various metal-catalyzed reactions.

Table 1: Potential Synthetic Routes to Chiral Ligands from 4-Hydroxyindole

Starting MaterialReagents and ConditionsIntermediate/ProductPotential Application
4-HydroxyindoleChiral epoxide, baseChiral 1-(1H-indol-4-yloxy)-3-aminopropan-2-olPrecursor to chiral ligands
4-HydroxyindoleVilsmeier-Haack reagent (POCl₃, DMF)4-Hydroxy-1H-indole-3-carbaldehydeBuilding block for ligand synthesis
N-protected 4-bromoindoleChiral alcohol, Cu catalystN-protected 4-(chiral-alkoxy)-1H-indoleChiral ether intermediate

Evaluation in Asymmetric Catalysis for Enantioselective Transformations

The evaluation of chiral ligands in asymmetric catalysis is crucial for determining their efficacy in controlling the stereochemical outcome of a reaction. youtube.comyoutube.com While there are no studies evaluating ligands derived from "Acetaldehyde, (1H-indol-4-yloxy)-", the broader class of indole-based chiral ligands has been successfully employed in a variety of enantioselective transformations. These include, but are not limited to, asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions.

The potential of a chiral ligand based on the indole-oxy-acetaldehyde scaffold would depend on its ability to form a stable and well-defined chiral environment around a metal center. The multiple heteroatoms in the proposed scaffold could allow for the formation of multidentate ligands, which often lead to higher enantioselectivities due to the creation of a more rigid and predictable catalyst structure. The aldehyde group could either be a non-coordinating functionality or participate in the coordination sphere of the metal, potentially influencing the catalytic activity and selectivity.

Development of Chemical Probes for Mechanistic Studies in Chemical Systems

Synthesis of Fluorescent Probes for Monitoring Chemical Processes

Fluorescent probes are invaluable tools for monitoring chemical processes in real-time. The indole scaffold is a known fluorophore and has been incorporated into various fluorescent probes. rsc.orgnih.gov Research on 4-hydroxyindole derivatives has demonstrated their potential as platforms for fluorescent sensors. For example, 4-hydroxyindole fused isocoumarins have been synthesized and shown to act as "turn-off" fluorescent sensors for Cu(II) and Fe(III) ions. rsc.orgrsc.org This indicates that the indole-4-oxy scaffold can be chemically modified to create compounds with responsive fluorescent properties.

A fluorescent probe based on "Acetaldehyde, (1H-indol-4-yloxy)-" could be designed to respond to specific analytes or changes in the chemical environment. The aldehyde group itself can be a reactive site for developing turn-on or ratiometric fluorescent probes. For instance, the reaction of the aldehyde with a specific analyte could lead to the formation of a new species with altered photophysical properties, such as a change in fluorescence intensity or emission wavelength.

Table 2: Fluorescence Properties of a 4-Hydroxyindole-fused Isocoumarin Derivative

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum YieldSensing Application
4-hydroxyindole fused isocoumarin~350~450Good"Turn-off" sensor for Cu²⁺ and Fe³⁺ ions rsc.orgrsc.org

Isotopic Labeling Strategies for Elucidating Reaction Mechanisms

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. chemrxiv.orgchemrxiv.org While specific isotopic labeling strategies for "Acetaldehyde, (1H-indol-4-yloxy)-" have not been reported, general methods for labeling indoles are well-established. For instance, gold(I)-catalyzed hydrogen isotope exchange has been used for the regioselective labeling of indoles at the C2 and C3 positions with deuterium (B1214612). chemrxiv.orgchemrxiv.org This method has been successfully applied to the deuterium labeling of pindolol, demonstrating its applicability to 4-oxy-substituted indoles.

Furthermore, stable isotope labeling with ¹³C and ¹⁵N has been used to study the biosynthesis of indole-3-acetic acid in plants, showcasing the feasibility of incorporating heavy isotopes into the indole core. nih.govresearchgate.net To study the reaction mechanisms involving "Acetaldehyde, (1H-indol-4-yloxy)-", one could envision synthesizing isotopically labeled precursors, such as ¹³C-labeled acetaldehyde or ¹⁸O-labeled 4-hydroxyindole, and then incorporating them into the final molecule. The position of the isotopic label in the products of a reaction would provide valuable information about bond-breaking and bond-forming steps.

Environmental Chemistry Applications

Studies on the Chemical Degradation Pathways of Related Organic Pollutants

Indole and its derivatives are recognized as environmental pollutants originating from various industrial and agricultural sources. nih.gov Numerous studies have investigated the biodegradation and chemical degradation of indole and simple substituted indoles. nih.govnih.gov The degradation of indole often proceeds through hydroxylation of the pyrrole (B145914) ring, leading to the formation of oxindole, which can be further oxidized and ultimately undergo ring cleavage. nih.gov

The environmental fate of a more complex molecule like "Acetaldehyde, (1H-indol-4-yloxy)-" would likely be influenced by the presence of the ether linkage and the acetaldehyde group. The ether bond might be susceptible to cleavage under certain environmental conditions. The degradation of related phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), involves the breakdown of the ether linkage and subsequent degradation of the aromatic and acidic components. wikipedia.org It is plausible that the degradation of "Acetaldehyde, (1H-indol-4-yloxy)-" would follow a similar pathway, with initial cleavage of the ether bond followed by the degradation of the resulting 4-hydroxyindole and acetaldehyde moieties.

Utilization in the Development of Sensing Technologies for Environmental Contaminants

The indole scaffold, a prevalent motif in a multitude of natural products and synthetic compounds, has garnered significant attention for its intrinsic photophysical properties. researchgate.netresearchgate.net These characteristics, particularly its fluorescence and tunable electronic nature, make indole and its derivatives promising candidates for the development of chemosensors for various environmental pollutants. researchgate.netresearchgate.net While direct research on "Acetaldehyde, (1H-indol-4-yloxy)-" in this specific application is not extensively documented, the principles derived from the study of analogous indole-based sensors provide a strong foundation for its potential utility in detecting environmental contaminants. The functional groups of this particular molecule suggest that it could be adapted for sensing applications, likely through further chemical modification to create a specific binding site for a target analyte.

The core principle behind indole-based chemosensors lies in the modification of the indole ring with specific recognition moieties that can selectively interact with environmental contaminants. This interaction subsequently triggers a measurable change in the compound's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift visible to the naked eye. nih.gov These sensors are valued for their potential for high sensitivity, selectivity, cost-effectiveness, and rapid response times. researchgate.netresearchgate.net

A significant area of application for indole-based sensors is the detection of heavy metal ions, which are notorious for their toxicity and persistence in the environment. researchgate.net Researchers have successfully designed indole derivatives that can selectively bind to various metal ions, including copper (Cu²⁺), iron (Fe²⁺, Fe³⁺), zinc (Zn²⁺), and mercury (Hg²⁺). researchgate.netnih.govnih.gov For instance, two indole-based fluorescent chemosensors demonstrated selectivity for Hg²⁺ ions in aqueous ethanol, forming a 1:1 complex with the metal ion. nih.gov The interaction mechanism often involves chelation, where the metal ion coordinates with heteroatoms within the sensor molecule, leading to a change in its electronic structure and, consequently, its fluorescence emission. researchgate.net

Another critical application is the detection of anionic pollutants. Fluoride (B91410) (F⁻) and cyanide (CN⁻) ions, for example, are highly toxic, and their presence in water sources is a major health concern. nih.govspectroscopyonline.com Indole-based sensors have been developed to detect these anions, often through the formation of hydrogen bonds between the indole N-H proton and the anion. spectroscopyonline.com This interaction can induce a deprotonation process, resulting in a distinct colorimetric and fluorescent response. nih.gov For example, a novel indole hydrazone receptor was synthesized and shown to act as an efficient colorimetric and "turn-on" fluorescent sensor for fluoride anions. nih.gov

Furthermore, indole derivatives have been engineered to detect organic pollutants. A notable example is the development of a fluorescent sensor for picric acid, a highly hazardous environmental pollutant. nih.gov This sensor exhibited a "turn-off" fluorescence response with high sensitivity and selectivity. nih.gov Such sensors can be integrated onto solid supports, like cellulose (B213188) paper, to create portable and visual detection platforms for on-site analysis. nih.gov

The versatility of the indole scaffold allows for the design of sensors with diverse detection mechanisms, including intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and the formation of supramolecular complexes. The specific functionalization of the indole ring is key to tailoring the sensor for a particular analyte and optimizing its performance in terms of sensitivity, selectivity, and response time.

While "Acetaldehyde, (1H-indol-4-yloxy)-" itself has not been the subject of extensive research as a primary sensor, its structure contains the essential indole moiety and an acetaldehyde group that could potentially be functionalized to create a selective binding pocket for a target contaminant. The development of such a sensor would follow the established principles of designing indole-based chemosensors, leveraging the rich photophysical properties of the indole core to signal the presence of environmental pollutants.

Table of Research Findings on Indole-Based Sensors for Environmental Contaminants

Sensor TypeTarget Analyte(s)Detection PrincipleLimit of Detection (LOD)Reference
Indole-coupled diaminomaleonitrile-based fluorescent chemosensorOCl⁻, Zn²⁺, Mn²⁺Oxidative cleavage of imine bond / Chelation2.8 µM (for OCl⁻) researchgate.net
Biomass-based indole derived fluorescent sensorPicric Acid (PA)'Turn-off' fluorescence34 nM nih.gov
Indole-based chemosensor (FL)Fluoride (F⁻)Hydrogen bonding, 'turn-on' fluorescence3.2 nM spectroscopyonline.com
Indole-based fluorescent chemosensors 1 and 2Mercury (Hg²⁺)Complexation7.4 µM and 6.8 µM nih.gov
Indole-based fluorescent chemosensor (IH-Sal)Zinc (Zn²⁺)Fluorescence increment0.41 µM mdpi.comnih.gov
Indole Hydrazone receptor 1Fluoride (F⁻)Deprotonation, 'turn-on' fluorescenceNot specified nih.gov

Future Research Directions and Emerging Paradigms for Acetaldehyde, 1h Indol 4 Yloxy

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-synthesis-test cycle. nih.gov These computational tools offer the potential to predict synthetic pathways and molecular properties, thereby reducing the time and resources required for laboratory work. nih.gov

Application of AI for Retrosynthesis Prediction

For a molecule like Acetaldehyde (B116499), (1H-indol-4-yloxy)-, an AI retrosynthesis tool would analyze the structure and propose potential starting materials. For instance, it might suggest a Williamson ether synthesis between a 4-hydroxyindole (B18505) derivative and a protected 2-haloacetaldehyde, or alternative routes involving different bond formations. The output from such a tool is typically a ranked list of possible synthetic pathways, often scored by metrics such as reaction yield, cost of starting materials, and step count. rsc.org

RankProposed DisconnectionKey PrecursorsPredicted ConfidencePlausibility Score
1C-O Bond (Ether)4-Hydroxyindole, 2-Bromoacetaldehyde dimethyl acetal95%0.92
2C-C Bond (Aldehyde)4-(Vinyloxy)-1H-indole88%0.85
3Indole (B1671886) Ring FormationSubstituted Phenylhydrazine and a carbonyl compound82%0.78

This table is illustrative and conceptual. Actual output would be generated by specific AI retrosynthesis software.

The power of these AI tools lies in their ability to navigate the immense complexity of chemical reaction space, offering chemists a powerful starting point for synthesis design. arxiv.org Models like G2Retro use graph generative approaches to break down the retrosynthesis problem, enhancing predictive capabilities.

Machine Learning for Property Prediction and Virtual Screening of Non-Biological Properties

Beyond synthesis, machine learning models are increasingly used to predict the physicochemical properties of molecules before they are ever synthesized. chemrxiv.org For a compound such as Acetaldehyde, (1H-indol-4-yloxy)-, properties like aqueous solubility, melting point, and boiling point are crucial for potential applications in materials science or as a chemical intermediate. These non-biological properties are fundamental to understanding a molecule's behavior and for designing experimental protocols. biorxiv.org

ML models, including random forests, gradient boosting methods, and graph neural networks, are trained on large datasets of known molecules and their experimentally determined properties. biorxiv.orgexplorationpub.com By learning the complex relationships between molecular structure and physical characteristics, these models can perform virtual screening on vast libraries of hypothetical compounds, prioritizing those with desirable predicted properties. chemrxiv.org This in-silico approach can significantly accelerate the discovery of new materials by focusing laboratory efforts on the most promising candidates. biorxiv.orgchemrxiv.org

Table 2: Performance of Machine Learning Models in Predicting Non-Biological Properties

PropertyMachine Learning ModelPerformance Metric (R²)Mean Absolute ErrorReference
Aqueous SolubilityRandom Forest0.66 - 0.830.75 - 1.05 logS chemrxiv.org
Aqueous SolubilityCatBoost>0.90Not Specified biorxiv.org
Melting PointGraph Neural NetworkNot Specified~30 K researchgate.net
Melting PointDeep Learning Model0.90~32 K mdpi.com

This table summarizes reported performance from various studies and is not specific to Acetaldehyde, (1H-indol-4-yloxy)-.

High-Throughput Experimentation and Automation in Synthesis and Characterization

The integration of robotics and automation into the chemistry laboratory is another key driver of accelerated discovery. nih.gov By relegating repetitive tasks to machines, scientists can focus on experimental design and data analysis, leading to more efficient research workflows. rsc.org

Automated Reaction Optimization and Screening

Once a synthetic route is proposed, optimizing the conditions for each reaction step is critical to maximize yield and purity. Traditionally, this has been a laborious, one-factor-at-a-time process. researchgate.net Automated platforms, particularly those utilizing flow chemistry, allow for the rapid screening of a wide range of reaction parameters. researchgate.netresearchgate.net These systems can autonomously vary temperature, pressure, reagent concentrations, and residence times, while in-line analytical techniques monitor the reaction outcome in real-time. acs.orgresearchgate.net

For the synthesis of Acetaldehyde, (1H-indol-4-yloxy)-, an automated system could efficiently determine the optimal base, solvent, and temperature for the ether formation step. The data generated from these high-throughput experiments can then be fed into machine learning algorithms to build predictive models for reaction outcomes, further accelerating the optimization process. acs.org

Table 3: Parameters for Automated Optimization in Indole Synthesis

ParameterRange/OptionsPurpose
Temperature20°C - 150°CTo determine the optimal energy for the reaction
SolventDichloromethane, Acetonitrile (B52724), Dimethylformamide, TolueneTo assess the effect of solvent polarity and solubility
BasePotassium Carbonate, Sodium Hydride, Cesium CarbonateTo screen for the most effective base for deprotonation
Catalyst Loading0.5 - 10 mol%To find the minimum catalyst required for efficient reaction
Residence Time (Flow)1 - 60 minutesTo control the reaction time in a continuous flow setup

This table provides a conceptual set of parameters that could be screened in an automated fashion.

Robotic Platforms for High-Throughput Synthesis and Characterization

The development of integrated robotic platforms, sometimes called "chemputers," represents a significant leap towards the full automation of chemical synthesis. nih.gov These systems can physically assemble the necessary hardware for a given reaction, execute the synthesis, purify the product, and perform characterization, all based on a digital recipe. nih.govresearchgate.net

Platforms have been developed that can perform a wide range of organic reactions, including those necessary for the synthesis of complex heterocyclic compounds. nih.govnih.gov For example, a robotic system could be programmed to synthesize a small library of analogs of Acetaldehyde, (1H-indol-4-yloxy)- by varying the substituents on the indole ring. This allows for the rapid generation of structure-activity relationship data, which is invaluable in drug discovery and materials science.

Table 4: Features of Modern Robotic Synthesis Platforms

FeatureDescriptionBenefitRepresentative Systems
Modular DesignComposed of interchangeable unit operation modules (e.g., reactors, pumps, purification columns).Flexibility to perform a wide variety of chemical reactions.MIT Automated Synthesis Platform nih.gov
Robotic ArmReconfigures the physical connections between modules.Enables autonomous execution of multi-step syntheses. nih.gov
In-line AnalyticsIntegration of analytical instruments (e.g., NMR, LC-MS) for real-time monitoring.Allows for data-driven decision making and optimization. researchgate.net
Digital Recipe ExecutionOperates based on a computer-readable set of instructions.Ensures high reproducibility and facilitates the sharing of experimental protocols.IBM RoboRXN researchgate.net

Cross-Disciplinary Research at the Interface of Organic Chemistry and Physical Chemistry

A deeper understanding of the fundamental properties of a molecule like Acetaldehyde, (1H-indol-4-yloxy)- can be achieved through the synergy of organic synthesis and physical chemistry. While organic chemistry provides the methods to create the molecule, physical chemistry offers the tools and theoretical frameworks to probe its structure, reactivity, and electronic properties.

Computational quantum chemistry, a key area of physical chemistry, can provide profound insights. chemrxiv.org Methods like Density Functional Theory (DFT) can be used to calculate the molecule's three-dimensional structure, electron distribution, and the energies of its molecular orbitals (HOMO and LUMO). nih.govacs.org This information is critical for predicting its reactivity, stability, and spectroscopic properties. chemrxiv.orgnih.gov For substituted indoles, computational studies have been used to understand how different functional groups affect the electronic excited states, which is crucial for designing fluorescent probes or materials with specific optical properties. nih.govrsc.org

Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, provide experimental data that can be correlated with theoretical calculations. nih.govnih.gov By studying how Acetaldehyde, (1H-indol-4-yloxy)- absorbs and emits light, researchers can gain knowledge about its electronic transitions. nih.gov The interplay between experimental spectroscopy and computational modeling allows for a detailed understanding of the molecule's photophysical behavior, which is essential for applications in optoelectronics and bioimaging. nih.gov

Ultrafast Spectroscopy of Photochemical and Photophysical Processes

The photochemistry and photophysics of indole and its derivatives are of fundamental importance in various scientific domains, including biology and materials science. However, the specific photobehavior of Acetaldehyde, (1H-indol-4-yloxy)- remains to be elucidated. Ultrafast spectroscopic techniques, such as transient absorption and fluorescence up-conversion, are powerful tools to unravel the intricate details of excited-state dynamics.

Future investigations should aim to map the complete photophysical landscape of Acetaldehyde, (1H-indol-4-yloxy)-, from initial photoexcitation to the final decay pathways. This includes identifying the nature and lifetimes of its excited states (e.g., singlet and triplet states), quantifying quantum yields of fluorescence and phosphorescence, and characterizing any photoinduced intramolecular processes, such as energy or electron transfer between the indole and acetaldehyde moieties. A deeper understanding of these processes could pave the way for the design of novel photoresponsive materials or molecular probes.

Surface Chemistry and Adsorption Phenomena

The interaction of organic molecules with surfaces is a critical aspect of catalysis, sensing, and materials science. The surface chemistry of Acetaldehyde, (1H-indol-4-yloxy)- on various substrates, such as metals, metal oxides, and polymers, is a promising area for future research. The adsorption behavior of acetaldehyde on metal surfaces has been studied, revealing bonding through the oxygen lone pair or via a di-sigma interaction involving the carbonyl carbon and oxygen. princeton.edu

Future studies should investigate how the presence of the bulky and electronically active indol-4-yloxy group influences the adsorption geometry and reactivity of the acetaldehyde moiety. Techniques like X-ray photoelectron spectroscopy (XPS), temperature-programmed desorption (TPD), and scanning tunneling microscopy (STM) can provide detailed insights into the molecule-surface interactions. Understanding these phenomena is crucial for developing novel heterogeneous catalysts or sensors based on this molecule. For instance, the adsorption and subsequent oxidation of acetaldehyde on mesoporous materials like FeₓOᵧH₂/Al₂O₃ has been shown to be an effective method for its removal. nih.gov Similar studies with Acetaldehyde, (1H-indol-4-yloxy)- could reveal enhanced or selective binding properties.

Development of Novel Methodologies for C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering more efficient and atom-economical routes to complex molecules. The indole and acetaldehyde components of Acetaldehyde, (1H-indol-4-yloxy)- possess multiple C-H bonds that are ripe for selective modification.

Direct C-H Functionalization of Indole and Acetaldehyde Moieties

The indole ring is a privileged scaffold in medicinal chemistry, and methods for its direct C-H functionalization are highly sought after. beilstein-journals.org Numerous transition-metal-catalyzed methods have been developed for the regioselective functionalization of indoles at various positions. nih.gov Future research should focus on applying and adapting these methodologies to the indole nucleus within Acetaldehyde, (1H-indol-4-yloxy)-. This would allow for the introduction of a wide range of functional groups, leading to the rapid generation of diverse molecular libraries for biological screening.

Simultaneously, the development of methods for the direct C-H functionalization of the acetaldehyde moiety would be highly valuable. While challenging, recent advances in C(sp³)-H activation could provide a viable pathway. The selective functionalization of the methyl group or the aldehydic C-H bond would open up new avenues for derivatization.

Photocatalytic C-H Activation and Coupling Reactions

Visible-light photocatalysis has emerged as a powerful tool for C-H activation and the formation of new chemical bonds under mild conditions. researchgate.net The application of photocatalysis to the C-H functionalization of indoles has been demonstrated, enabling reactions such as alkylation and amination. acs.orgacs.org

A key area for future investigation is the development of photocatalytic systems for the selective C-H functionalization of Acetaldehyde, (1H-indol-4-yloxy)-. This could involve the use of various photocatalysts to target specific C-H bonds on either the indole or acetaldehyde fragments. researchgate.net Such reactions would offer a green and efficient alternative to traditional synthetic methods and could be employed for the synthesis of novel analogs with unique properties. The intracellular synthesis of indoles using photocatalysis further highlights the potential of these methods in biological contexts. nih.gov

Unexplored Reactivity Patterns and Unconventional Synthetic Routes for Analogs and Derivatives

Beyond C-H functionalization, there are numerous other avenues for exploring the reactivity of Acetaldehyde, (1H-indol-4-yloxy)- and for developing unconventional synthetic routes to its analogs. The inherent reactivity of the aldehyde group can be harnessed for a variety of transformations, including condensations, oxidations, and reductions, to introduce diverse functionalities.

Q & A

Q. Table 1: Core Excitation Energies of Acetaldehyde (Oxygen K-edge)

TransitionEnergy (eV)TechniqueReference
1sO→π*531.5SynchrotronPrince et al.
1sO→3s535.4EELSHitchcock et al.
1sO→3p536.3Synchrotron + EELSMyhre et al.

Basic: How are adsorption parameters for acetaldehyde determined in gas-solid systems?

Methodological Answer:
Adsorption parameters (e.g., Langmuir isotherm constants) are optimized using experimental data due to acetaldehyde's propensity to form trimers. A "best-fit" procedure minimizes error (<5%) between simulated and experimental adsorption-desorption curves. For example, a Langmuir constant of 2.5 was derived for acetaldehyde adsorption on porous materials .

Q. Table 2: Langmuir Isotherm Parameters for Acetaldehyde Adsorption

ParameterValueExperimental ConditionSource
Langmuir constant2.5Binary pair adsorptionTable 5 (Ref.)
Error threshold<5%Breakthrough experimentsOptimization

Advanced: How do discrepancies arise between PTR-MS and DNPH-HPLC measurements of acetaldehyde?

Methodological Answer:
Discrepancies stem from methodological differences:

  • PTR-MS detects protonated acetaldehyde (m/z 45) but may conflate signals with isobaric compounds.
  • DNPH-HPLC quantifies acetaldehyde via derivatization but requires rigorous calibration.
    A regression analysis (RMA) comparing both methods showed a slope of 1.47±0.09 and RMSD of 0.11 ppbv, indicating systematic bias . Adjustments include cross-validation with isotopically labeled standards and humidity controls.

Q. Table 3: PTR-MS vs. DNPH-HPLC Comparison

MetricPTR-MSDNPH-HPLC
Slope (RMA)1.47±0.09Reference
Intercept (ppbv)0.14±0.02Baseline
0.72Correlation

Advanced: How should researchers address contradictions in pharmacokinetic data where acetaldehyde peaks precede ethanol?

Methodological Answer:
Unexpected acetaldehyde peaks (e.g., in breath analysis) may arise from:

  • Experimental error : High variability (41% error) in early time-point measurements.
  • Biological factors : Upper-airway microbial acetaldehyde production.
    To resolve this, increase sample size, use isotopic tracing (e.g., ¹³C-ethanol), and measure microbial load in breath samples .

Advanced: How does NOx influence acetaldehyde oxidation in combustion systems?

Methodological Answer:
NO promotes acetaldehyde oxidation via the "NO-NO2" looping mechanism, lowering the onset temperature by ~140 K at 1 atm. Key reactions include:

  • NO + HO2 → OH + NO2 (radical propagation).
  • CH3CHO + OH → CH3CO + H2O (accelerated degradation).
    Modeling aligns with shock tube and flow reactor data, showing minimal NTC behavior perturbation .

Q. Table 4: NOx Impact on Acetaldehyde Oxidation

ConditionEffectData Source
504 ppm NO, 1 atmOnset temp. ↓140 KFlow reactor
NTC behaviorUnperturbedShock tube

Advanced: How do acetaldehyde condensation products in wine oxidation studies challenge analytical interpretations?

Methodological Answer:
Acetaldehyde forms reversible adducts with SO2 and phenolics, complicating quantification. For example, bound acetaldehyde in wine can exceed free forms. To address this:

  • Use sequential derivatization (e.g., SO2-blocking agents).
  • Monitor reaction kinetics to distinguish labile vs. stable adducts .

Q. Table 5: Acetaldehyde Adduct Stability in Wine

Adduct TypeReversibilityAnalytical Method
SO2-boundHighHPLC-UV
Phenolic-boundModerateLC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.